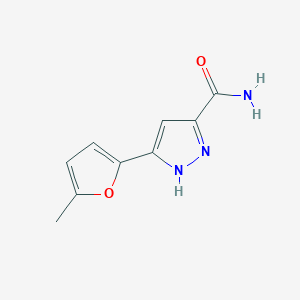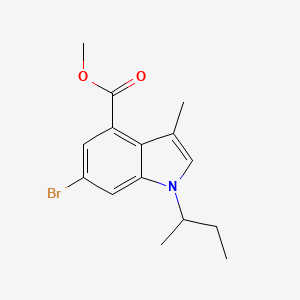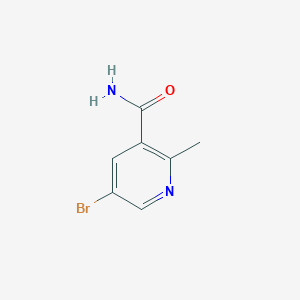
5-Bromo-2-methylpyridine-3-carboxamide
Descripción general
Descripción
“5-Bromo-2-methylpyridine-3-carboxamide” is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol. It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7BrN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) and the InChI key is MKNANAVYPACJGZ-UHFFFAOYSA-N . The Canonical SMILES string is CC1=CC(=CN=C1C(=O)N)Br .
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Aminocarbonylation
A study by Takács et al. (2012) explores the functionalization of pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation. The research demonstrates how derivatives, similar in structure to "5-Bromo-2-methylpyridine-3-carboxamide," can undergo aminocarbonylation reactions with various amines, including amino acid methyl esters, to produce corresponding amides with high yields and selectivity. This process underscores the compound's utility in synthesizing complex molecules with potential biological activity Tetrahedron, 68, 7855-7860.
Synthesis of Pyridine Derivatives
Another research by Hirokawa et al. (2000) describes an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound closely related to "this compound." The study details a multi-step synthesis process that highlights the compound's versatility as an intermediate in the synthesis of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist Chemical & Pharmaceutical Bulletin, 48(12), 1847-53.
Suzuki−Miyaura Coupling in Synthesis
Fray et al. (2010) discuss the optimization of key steps in the synthesis of a Nav1.8 sodium channel modulator, starting from a compound structurally related to "this compound." The study emphasizes the importance of optimizing the Suzuki−Miyaura coupling steps and permanganate oxidation for improving yield and reproducibility, demonstrating the compound's role in the synthesis of potential therapeutic agents Organic Process Research & Development, 14, 263-271.
Crystal Structure and Spectroscopic Characterization
Research by Anuradha et al. (2014) focuses on the synthesis, spectroscopic characterization, and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, illustrating the detailed structural analysis that contributes to the understanding of molecular interactions and properties Crystallography Reports, 59, 527-535.
Antibacterial Activity
A study by Mane et al. (2018) on 5-bromoindole-2-carboxamides shows significant antibacterial activity against pathogenic Gram-negative bacteria, highlighting the potential of related compounds in the development of new antibacterial agents. This study underlines the biomedical applications of derivatives of "this compound" Heterocyclic Communications, 24, 327 - 332.
Propiedades
IUPAC Name |
5-bromo-2-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZMKLMFJKEYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284022 | |
| Record name | 5-Bromo-2-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346541-61-4 | |
| Record name | 5-Bromo-2-methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346541-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



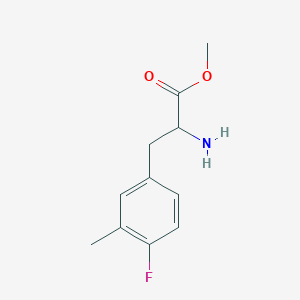
![N-[(6-methoxypyridin-3-yl)methyl]acetamide](/img/structure/B3098822.png)

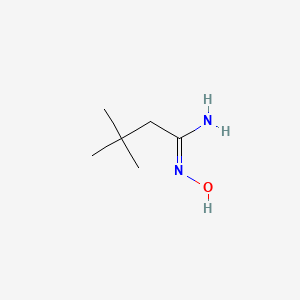
![3,4-Dichlorobenzo[d]isoxazole](/img/structure/B3098835.png)
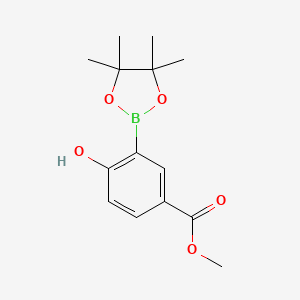

![2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol](/img/structure/B3098860.png)
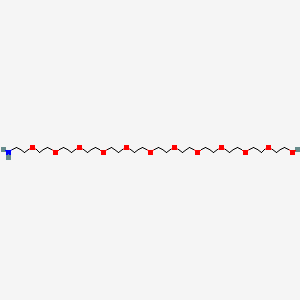

![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4](/img/structure/B3098868.png)

